molecular formula C12H5KO8 B607591 Galloflavin Potassium CAS No. 1780260-20-9

Galloflavin Potassium

Cat. No. B607591
M. Wt: 316.26
InChI Key: XSPGPNGPTLAWMC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Galloflavin Potassium is a novel lactate dehydrogenase inhibitor that can be used for the research of cancer . It inhibits aerobic glycolysis in PLC/PRF/5 cells and triggers cell death via apoptosis .


Molecular Structure Analysis

The molecular structure of Galloflavin Potassium is represented by the formula C12H5KO8 . It has been found to bind to NLRP3, not ASC protein .


Physical And Chemical Properties Analysis

Galloflavin Potassium has a molecular weight of 316.26 . It’s a member of the group 1 of alkali cations, sometimes also referred to group IA . Its atomic number is 19 and atomic weight is 39.0983 g mol −1 . As other members of the alkali metals family, potassium is highly reactive .

Scientific Research Applications

Anticancer Effects in Pancreatic Cancer

Galloflavin, when combined with metformin, exhibits a significant anti-cancer effect on pancreatic ductal adenocarcinoma cells. This combination therapy inhibits cancer cell proliferation and induces cell death under both hypoxic and normoxic conditions, suggesting its potential in treating insufficiently supplied solid tumors and small clusters of cancer cells after metastasis (Wendt et al., 2020).

Therapeutic Potential in Endometrial Cancer

Galloflavin shows promise as a therapeutic agent for endometrial cancer. Its ability to inhibit cell growth in endometrial cancer cell lines and primary cultures is linked to its involvement in various signaling pathways that regulate metabolism, cell cycle, apoptosis, and metastasis (Han et al., 2015).

Mechanism of Action as an LDH Inhibitor

As an inhibitor of lactate dehydrogenase (LDH), Galloflavin targets glycolysis, a key pathway in cancer cell metabolism. It hinders both A and B isoforms of LDH, and its inhibition mechanism involves preferential binding to the free enzyme without competing with the substrate or cofactor. Galloflavin's effect in cultured tumor cells includes blocking aerobic glycolysis and inducing cell death through apoptosis (Manerba et al., 2012).

Effect on Breast Cancer Cells

Galloflavin induces death in different breast cancer cell lines, including those with aggressive triple-negative tumors and tamoxifen resistance. It hinders the proliferation of these cells by affecting distinct signaling pathways and triggering apoptosis. This suggests its potential use in treating various breast cancer subtypes (Farabegoli et al., 2012).

Role in Colorectal Cancer

In colorectal cancer, Galloflavin's impact is significant in the inflammatory tumor microenvironment. It inhibits the migration and invasion capabilities of colorectal cancer cells and targets NLRP3, a component associated with cancer cell malignancy. This suggests its utility in treating colorectal cancer within an inflammatory context (Guo et al., 2021).

Influencing Sirtuin 6 and Anti-tumorigenic Activities

Galloflavin's effects on Sirtuin 6 (SIRT6) and its anti-tumorigenic activities have been explored. It upregulates SIRT6 expression, downregulates key proteins in glycolysis, and reduces glucose uptake and lactate production, providing insights into its potential role in anti-cancer therapy (Rahnasto-Rilla et al., 2020).

Enhancing Anti-cancer Therapy in Pancreatic Cancer

Galloflavin's potential in pancreatic cancer therapy is highlighted through its ability to neutralize the acidic tumor microenvironment, which could reduce tumor invasiveness and metastasis. This suggests its application in enhancing the effectiveness of existing cancer treatments (Moir et al., 2020).

Safety And Hazards

Galloflavin is harmful if swallowed . It’s recommended to wash skin thoroughly after handling, do not eat, drink or smoke when using this product, and avoid breathing dust/fume/gas/mist/vapors/spray . It’s also advised to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

potassium;2,9,10-trihydroxy-6,8-dioxopyrano[3,2-c]isochromen-3-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6O8.K/c13-4-1-3-7(9(16)8(4)15)10-6(19-11(3)17)2-5(14)12(18)20-10;/h1-2,14-16,18H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTYKQDMPYEPEX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C3C(=CC(=C(O3)O)[O-])OC2=O)C(=C(C1=O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5KO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Galloflavin Potassium

Citations

For This Compound
4
Citations
N Weegh, E Zentrich, D Zechner, B Struve… - Plos one, 2021 - journals.plos.org
Laboratory animals frequently undergo routine experimental procedures such as handling, restraining and injections. However, as a known source of stress, these procedures …
Number of citations: 5 journals.plos.org
P Dhaka, A Singh, S Choudhary, RK Peddinti… - Archives of Biochemistry …, 2023 - Elsevier
The nucleocapsid (N) protein of SARS-CoV-2 plays a pivotal role in encapsulating the viral genome. Developing antiviral treatments for SARS-CoV-2 is imperative due to the …
Number of citations: 0 www.sciencedirect.com
P Dhaka, A Singh, S Choudhary, P Kumar, GK Sharma… - bioRxiv, 2022 - biorxiv.org
SARS-CoV-2 nucleocapsid protein (N-protein) is a virus specific multitasking protein, responsible for recognition and encapsidation of the viral genome. The N-terminal domain (NTD) of …
Number of citations: 6 www.biorxiv.org
N Weegh - 2019 - elib.tiho-hannover.de
CO2 carbon dioxide CORT corticosterone CPP conditioned place preference CRF corticotropin-releasing factor DF degrees of freedom DMSO dimethyl sulfoxide DSS dextran sulphate …
Number of citations: 3 elib.tiho-hannover.de

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